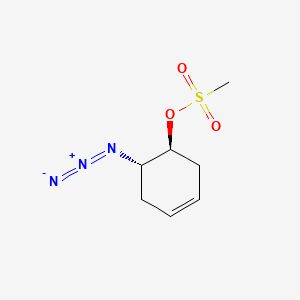

(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate

Description

Properties

Molecular Formula |

C7H11N3O3S |

|---|---|

Molecular Weight |

217.25 g/mol |

IUPAC Name |

[(1S,6S)-6-azidocyclohex-3-en-1-yl] methanesulfonate |

InChI |

InChI=1S/C7H11N3O3S/c1-14(11,12)13-7-5-3-2-4-6(7)9-10-8/h2-3,6-7H,4-5H2,1H3/t6-,7-/m0/s1 |

InChI Key |

KZRNCXIYMRJZEN-BQBZGAKWSA-N |

Isomeric SMILES |

CS(=O)(=O)O[C@H]1CC=CC[C@@H]1N=[N+]=[N-] |

Canonical SMILES |

CS(=O)(=O)OC1CC=CCC1N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate typically involves the azidation of a cyclohexene derivative followed by esterification with methanesulfonyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the esterification process. The azidation step may involve the use of sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide (NaN3): Used for azidation reactions.

Methanesulfonyl Chloride (CH3SO2Cl): Used for esterification.

Triethylamine (Et3N): Used as a base to neutralize acids formed during reactions.

Dimethylformamide (DMF): A polar aprotic solvent used to facilitate nucleophilic substitution.

Major Products

Amines: Formed through reduction of the azido group.

Triazoles: Formed through cycloaddition reactions.

Scientific Research Applications

(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Methanesulfonate Salts in Pharmaceutical Context

Fenoldopam Related Compounds A and B ():

- Structure: Both are benzazepine derivatives with methanesulfonate counterions. Related Compound A includes a chloro-substituent (C₁₇H₁₈ClNO₃·CH₄SO₃; MW 415.89), while Related Compound B lacks the chloro group (C₁₆H₁₆NO₃·CH₄SO₃; MW 366.42).

- Stability : Both require storage in desiccators with protection from light, suggesting sensitivity to moisture and photodegradation .

- Contrast: Unlike the target compound, these are ionic salts with aromatic benzazepine cores, whereas (1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate is a neutral ester with a non-aromatic cyclohexene scaffold.

Cyclohexyl Methanesulfonates in Solvolysis Studies

Equatorial vs. Axial Methanesulfonates ():

- trans-4-Cyano-1-decalyl Methanesulfonates: These rigid decalin derivatives exhibit solvolysis rates influenced by substituent orientation. In contrast, axial orientations may experience steric or electronic complications .

- Relevance to Target Compound : The (1S,6S)-configuration positions the methanesulfonate and azide groups in specific spatial arrangements. If equatorial, its solvolysis may follow mechanisms akin to decalyl derivatives, but the cyclohexene ring’s partial unsaturation could alter reactivity.

Complex Methanesulfonate Derivatives

10-Oxo-8-azatricyclo[5.3.1.0³,⁸]undec-5-yl Methanesulfonate ():

- Structure : A tricyclic indole-carboxylate methanesulfonate (C₂₀H₂₄N₂O₆S; MW 421.14) with a fused ring system.

- Comparison: This compound’s complexity contrasts with the simpler cyclohexene backbone of the target compound.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Stability: Methanesulfonate-containing compounds universally require protection from moisture and light, as seen in Fenoldopam analogs .

- Reactivity : The equatorial methanesulfonate in decalyl systems demonstrates predictable solvolysis , suggesting that the (1S,6S)-configuration’s spatial arrangement could similarly minimize side reactions.

- Synthetic Utility : The azide group in the target compound offers click chemistry applications absent in compared analogs, positioning it as a versatile intermediate for bioconjugation or polymer chemistry.

Biological Activity

(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate is a compound that has garnered attention in the field of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical formula:

- Formula : CHNOS

- CAS Number : 129300-53-4

Synthesis

The synthesis of this compound typically involves several steps, including epoxidation and subsequent reactions to introduce the azide functional group. A notable method includes the use of a Salen complex catalyst for the epoxide ring-opening reaction, which yields high enantiomeric excesses of the desired product .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through azide chemistry. The azide group can undergo click chemistry reactions, facilitating the formation of triazoles that exhibit significant biological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. For example, triazole derivatives synthesized from (1S,6S)-6-azidocyclohex-3-enol have shown potential against various bacterial strains, suggesting that modifications to the azide structure can enhance antimicrobial efficacy .

Case Studies

- Antitubercular Activity : A study reported the synthesis of hydroxycyclohexene-triazole derivatives from (1S,6S)-6-azidocyclohex-3-enol. These derivatives demonstrated promising antitubercular activity in vitro, indicating that azide-containing compounds could be valuable in developing new treatments for tuberculosis .

- Cytotoxicity : In another investigation, compounds derived from (1S,6S)-6-azidocyclohex-3-enol were evaluated for cytotoxic effects on cancer cell lines. The results showed that certain derivatives exhibited selective cytotoxicity against specific cancer cell types, suggesting potential applications in cancer therapy .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.